molecular formula C22H16F10O7 B606174 Bis-PEG3-PFP ester CAS No. 1314378-13-6

Bis-PEG3-PFP ester

Cat. No.: B606174
CAS No.: 1314378-13-6
M. Wt: 582.35
InChI Key: GLOSJLVATRMZRS-UHFFFAOYSA-N
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Description

Bis-PEG3-PFP ester is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C22H16F10O7, and it has a molecular weight of 582.34 g/mol .

Mechanism of Action

Target of Action

Bis-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .

Mode of Action

The this compound, being a PEG-based PROTAC linker, connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to the E3 ubiquitin ligase, the PROTACs exploit this system to selectively degrade target proteins .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the PROTACs can effectively eliminate specific proteins from the cell, potentially altering cellular functions and pathways .

Action Environment

The action of this compound is influenced by the cellular environment. The hydrophilic PEG linker increases the water solubility of the compound in aqueous environments , which could potentially enhance its efficacy. Furthermore, the stability of the PFP ester moieties, which are less susceptible to undergo hydrolysis , contributes to the overall stability of the compound.

Biochemical Analysis

Biochemical Properties

Bis-PEG3-PFP ester plays a crucial role in biochemical reactions as a linker in PROTACs. It interacts with enzymes, proteins, and other biomolecules to facilitate the selective degradation of target proteins. The PFP ester groups in this compound react with primary amines to form stable amide bonds, which are less susceptible to hydrolysis . This stability is essential for maintaining the integrity of the PROTACs in aqueous environments. Additionally, the PEG chain in this compound enhances the water solubility of the compound, making it suitable for various biochemical applications .

Cellular Effects

This compound influences various cellular processes by acting as a linker in PROTACs. It facilitates the degradation of target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism. By promoting the selective degradation of specific proteins, this compound can modulate cellular functions and potentially alter the behavior of different cell types . This compound’s ability to target and degrade proteins makes it a valuable tool in studying cellular processes and developing targeted therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The PFP ester groups in this compound react with primary amines on target proteins and E3 ubiquitin ligases, forming stable amide bonds . This interaction brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, making this compound a powerful tool in targeted protein degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability, with the PFP ester groups being less susceptible to hydrolysis . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function. These studies can provide insights into the compound’s stability, degradation, and long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively facilitate the degradation of target proteins without causing significant adverse effects . At higher doses, there may be threshold effects or toxicities that need to be carefully monitored. Studies in animal models are essential to determine the optimal dosage range for this compound and to identify any potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, potentially altering cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG chain in this compound enhances its water solubility, allowing for efficient transport and distribution in aqueous environments. This property is essential for the compound’s effectiveness in biochemical applications, as it ensures proper localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its activity and function in biochemical reactions. This knowledge can help optimize the use of this compound in targeted protein degradation and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG3-PFP ester is synthesized through a series of chemical reactions involving the conjugation of PEG chains with pentafluorophenyl (PFP) ester groups. The general method involves dissolving the PEG PFP ester in a minimal amount of an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), and then adding it to a buffer containing the target molecule . The reaction typically proceeds under mild conditions, with incubation at temperatures ranging from 4°C to 37°C and pH values from 7 to 9 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F10O7/c23-11-13(25)17(29)21(18(30)14(11)26)38-9(33)1-3-35-5-7-37-8-6-36-4-2-10(34)39-22-19(31)15(27)12(24)16(28)20(22)32/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSJLVATRMZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115690
Record name Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314378-13-6
Record name Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314378-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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